Product packaging for Beta-D-Glucose(Cat. No.:CAS No. 492-61-5)

Beta-D-Glucose

Cat. No.: B160349
CAS No.: 492-61-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Description

Beta-D-Glucose is a fundamental monosaccharide and essential biochemical reagent with critical roles in energy metabolism and cellular function . As a primary energy source, it is metabolized through glycolysis and the citric acid cycle to generate ATP, making it indispensable for studies in cellular bioenergetics and metabolic pathways . Its specific stereochemistry, defined by the hydroxyl group on the anomeric carbon in the upward position in the Haworth projection, is crucial for its biological activity and recognition by enzymes like hexokinase, which phosphorylates it to initiate glycolysis . This high-purity compound serves as a key precursor in the synthesis of complex carbohydrates and polymers such as cellulose and glycogen . In pharmaceutical research, this compound is a valuable intermediate and is used to stimulate insulin release in pancreatic islet studies . It also finds broad application in biotechnological fields, including the development of biofuels and fermentation processes . The product is supplied as a white to off-white powder . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B160349 Beta-D-Glucose CAS No. 492-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose
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Solubility

1200.0 mg/mL
Record name Beta-D-Glucose
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CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
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Melting Point

146 - 150 °C
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Mechanism of Action

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body. This suggests that this compound is metabolized and excreted efficiently, impacting its bioavailability.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of this compound-degrading enzymes can be affected by factors such as temperature and pH. Additionally, the presence of other molecules can impact the action of this compound. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses.

Biochemical Analysis

Biochemical Properties

Beta-D-Glucose plays a crucial role in various biochemical reactions. It is the primary source of energy for cells and is metabolized through glycolysis. This compound interacts with various enzymes, such as hexokinase and glucokinase, which phosphorylate glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by providing the energy needed for cellular processes. It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of this compound can lead to increased insulin production in beta cells of the pancreas.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glucose-6-phosphate by the action of hexokinase or glucokinase. This is a crucial step as it keeps glucose inside the cell and makes it available for various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability over time. Its effects on cellular function can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High doses of glucose can lead to hyperglycemia and insulin resistance, while low doses may not provide sufficient energy for normal cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It interacts with various enzymes in these pathways, such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase.

Transport and Distribution

This compound is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated to glucose-6-phosphate to prevent it from leaving the cell.

Subcellular Localization

Inside the cell, this compound is primarily found in the cytoplasm where glycolysis takes place. It can also be found in the mitochondria where it can be further metabolized to produce ATP.

Biological Activity

Beta-D-glucose, a simple sugar and a fundamental building block of carbohydrates, plays a significant role in various biological processes. This article explores its biological activity, including its immunomodulatory effects, antioxidant properties, and potential applications in cancer treatment.

Structure and Sources

This compound is a monosaccharide that is crucial for energy metabolism in living organisms. It is primarily found in fruits, vegetables, and as a component of polysaccharides such as cellulose and starch. The structure of this compound allows it to participate in numerous biochemical reactions, making it vital for cellular functions.

Immunomodulatory Effects

This compound has been identified as a biological response modulator (BRM), influencing immune system activity. Research indicates that it can enhance the function of various immune cells, including macrophages and natural killer (NK) cells. These effects are mediated through the activation of specific receptors such as Dectin-1 and complement receptors, which trigger immune responses against pathogens .

Key Findings:

  • Macrophage Activation : this compound promotes the production of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), enhancing the body's ability to combat infections .
  • Dendritic Cell Maturation : It facilitates the maturation of dendritic cells, thereby improving antigen presentation and adaptive immune responses .
  • Cancer Immunotherapy : this compound derivatives like (1→3)-β-glucan are being explored for their potential in cancer immunotherapy due to their ability to stimulate immune responses against tumors .

Antioxidant Properties

This compound exhibits antioxidant activity, which helps protect cells from oxidative stress. This property is particularly important in preventing chronic diseases associated with oxidative damage, including cancer and cardiovascular diseases.

Research Highlights:

  • Scavenging Free Radicals : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Cellular Protection : In vitro experiments demonstrate that this compound protects cellular components from damage caused by reactive oxygen species (ROS) .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose has shown significant inhibitory effects on various cancer cell lines.

Case Studies:

  • Prostate Cancer : In vivo studies indicated that this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Breast Cancer : Research has demonstrated that this compound derivatives can induce apoptosis in breast cancer cells by activating pro-apoptotic pathways .

Data Summary

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism References
ImmunomodulationEnhances cytokine production; activates macrophages
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-CancerInduces apoptosis; inhibits cell proliferation

Scientific Research Applications

Biochemical Applications

Energy Source
Beta-D-glucose serves as a primary energy source for living organisms. It is involved in metabolic pathways such as glycolysis and the citric acid cycle, where it is broken down to produce ATP, the energy currency of cells .

Structural Role
In addition to its role as an energy source, this compound is a building block for polysaccharides like cellulose and glycogen. These polysaccharides are vital for energy storage and structural integrity in plants and animals .

Pharmaceutical Applications

Glucose Oxidase Production
this compound is utilized in the production of glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose to gluconic acid while producing hydrogen peroxide. This enzyme has applications in biosensors for glucose monitoring, which are essential for diabetes management . Recent advancements have highlighted its use in developing novel biosensors that enhance the accuracy of glucose measurements.

Antimicrobial Properties
Research indicates that this compound derivatives can enhance the antibacterial activity of certain compounds. For instance, studies have shown that extracts containing this compound can inhibit methicillin-resistant Staphylococcus aureus (MRSA) through synergistic effects with antibiotics .

Food Industry Applications

Sweetening Agent
this compound is commonly used as a sweetener in various food products due to its sweetness profile and ability to enhance flavor. It is also involved in Maillard reactions, contributing to the browning and flavor development in baked goods.

Preservative Role
In food preservation, this compound can act as a stabilizer and preservative by inhibiting microbial growth through its metabolic pathways. This application is particularly valuable in extending the shelf life of food products .

Clinical Applications

Diabetes Research
this compound plays a significant role in diabetes research, particularly in understanding glucose metabolism and insulin response. Studies have explored its effects on pancreatic beta-cell function, indicating potential therapeutic strategies for diabetes management by improving glucose homeostasis .

Case Study: Stem Cell Therapy for Diabetes
Recent clinical trials have investigated the use of encapsulated stem cell-derived beta cells to improve glucose control in patients with Type 1 Diabetes (T1D). The results showed that some patients experienced improved glycemic control post-implantation, highlighting the potential of this compound in regenerative medicine .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseReference
BiochemicalEnergy source; structural component
PharmaceuticalGlucose oxidase production; antimicrobial properties
Food IndustrySweetener; preservative
ClinicalDiabetes research; stem cell therapy

Comparison with Similar Compounds

Alpha-D-Glucose vs. Beta-D-Glucose

Property Alpha-D-Glucose This compound
Anomeric Configuration C1-OH below ring plane C1-OH above ring plane
Equilibrium Abundance ~36% in solution ~64% in solution
Metabolic Pathways Substrate in hexokinase (R01786) Substrate in hexokinase (R01600)
Reactivity Higher propensity for glycosidic bonds Preferential substrate in some enzymes

Functional Implications :

  • Hexokinase Specificity : C. acetobutylicum models use this compound in hexokinase reactions (ATP + this compound → ADP + this compound 6-phosphate), whereas C. thermocellum and S. cerevisiae models utilize alpha-D-glucose . This divergence reflects species-specific metabolic adaptations.
  • Glycosylation : this compound’s axial C1-OH orientation reduces steric hindrance, favoring interactions with enzymes like glycogen phosphorylase .

This compound 6-Phosphate vs. Alpha-D-Glucose 6-Phosphate

Property This compound 6-Phosphate Alpha-D-Glucose 6-Phosphate
Formation Pathway Direct phosphorylation via hexokinase Spontaneous isomerization from this compound 6-phosphate
Metabolic Role Entry point for glycolysis in some bacteria Dominant form in eukaryotic glycolysis
Enzymatic Utilization Substrate for phosphoglucomutase-1 Preferred substrate for glucose isomerase

Research Findings :

  • In Clostridium thermocellum, this compound 6-phosphate is isomerized to alpha-D-glucose 6-phosphate via phosphoglucomutase-1, enabling glycogen synthesis .
  • KEGG pathway annotations highlight species-specific preferences: L. lactis uses R00299 (D-glucose phosphorylation), while other models favor beta-specific reactions (R01600) .

This compound Derivatives and Analogues

This compound Pentaacetate :

  • Properties : Soluble in organic solvents; antibacterial and antiviral activity .
  • Applications : Chiral building block for nucleoside analogues (e.g., acyclovir) .

N-Acetyl-N'-beta-D-Glucopyranosyl Urea:

  • Function : Inhibits glycogen phosphorylase (Ki = 2.0 µM), a therapeutic target for type 2 diabetes .

Beta-D-Glucopyranosyl Fluoride:

  • Role: Non-reactive in phosphorylase activity, contrasting with alpha-D-glucopyranosyl fluoride, which mimics phosphate donors .

Metabolic and Functional Divergence in Pathways

Glycolysis and Hexokinase Variability

  • This compound Utilization : In C. acetobutylicum, hexokinase (EC 2.7.1.2) specifically phosphorylates this compound, producing this compound 6-phosphate. This contrasts with models using alpha-D-glucose, underscoring evolutionary divergence in cofactor specificity .
  • Pathway Alignment Tools : Tools like MPBR map this compound reactions (e.g., R01602, R01600) to alpha-D-glucose pathways (R01786, R02739), revealing conserved functionality despite structural differences .

Microbiota and this compound Metabolism

  • Cecal Metabolism: this compound levels in poultry cecum correlate with Ruminococcaceae abundance, linking microbial carbohydrate degradation to host energy regulation .
  • AMPK Regulation : Downregulation of AICAR (an AMPK activator) reduces this compound levels, impairing hypoglycemic responses .

Data Tables

Table 1: Key Reactions Involving this compound

Reaction ID Enzyme Reaction Organism/Model
R01600 Hexokinase ATP + this compound → ADP + this compound 6-phosphate C. acetobutylicum
R01786 Hexokinase ATP + alpha-D-glucose → ADP + alpha-D-glucose 6-phosphate E. coli
R02739 Phosphoglucomutase alpha-D-glucose 6-phosphate ↔ this compound 6-phosphate Universal

Q & A

Q. How can researchers experimentally distinguish α-D-glucose from β-D-glucose isomers?

Methodological Answer :

  • Enzymatic specificity : Use β-D-glucose oxidase, which selectively oxidizes the β-anomer to D-glucono-1,5-lactone and H₂O₂, enabling spectrophotometric detection .
  • NMR spectroscopy : The C1 carbon of β-D-glucose resonates at ~97 ppm (vs. ~93 ppm for α-D-glucose) in D₂O, confirmed by ¹³C NMR .
  • Polarimetry : Monitor mutarotation kinetics (e.g., α → β equilibrium) at 589 nm, with final optical rotation of +52.7° for β-D-glucose .

Q. What analytical methods are optimal for quantifying β-D-glucose in biological samples?

Methodological Answer :

  • HPLC-RI/MS : Separate anomers using a NH₂-bonded column (acetonitrile/water mobile phase) with refractive index or mass spectrometry detection .
  • Enzymatic assays : Couple β-D-glucose oxidase with peroxidase and chromogenic substrates (e.g., o-dianisidine) for colorimetric quantification .
  • Biosensors : Amperometric electrodes functionalized with glucose oxidase enable real-time monitoring in cell cultures .

Q. What role does β-D-glucose play in glycogen synthesis?

Methodological Answer : β-D-glucose is phosphorylated to β-D-glucose 6-phosphate (G6P) by hexokinase. Phosphoglucomutase isomerizes β-D-G6P to α-D-G6P, the substrate for glycogen synthase . Isotopic tracing (¹³C-glucose) with LC-MS/MS quantifies flux into glycogen .

Advanced Research Questions

Q. How does β-D-glucose oxidase specificity impact enzymatic assay design?

Methodological Answer :

  • Anomer equilibration : Pre-incubate samples with mutarotase (aldose 1-epimerase) to ensure α→β conversion, avoiding underestimation of total glucose .
  • Kinetic validation : Compare reaction rates using purified α- and β-anomers. Contradictions in literature VmaxV_{max} values often stem from incomplete equilibration .
  • Cofactor optimization : Saturate assays with O₂ (for oxidase) or NAD⁺ (for dehydrogenase) to match enzyme-specific requirements .

Q. What synthetic challenges arise in preparing β-D-glucose derivatives for glycobiology?

Methodological Answer :

  • Protecting groups : Acetylation (e.g., pentaacetate synthesis via acetic anhydride/pyridine) stabilizes the β-configuration during glycosylation .
  • Catalyst optimization : Lewis acids like BF₃·Et₂O improve glycosylation efficiency but require anhydrous conditions to avoid side reactions .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) to resolve acetylated derivatives .

Q. How can β-D-glucose act as a green reductant in nanoparticle synthesis?

Methodological Answer :

  • Mechanism : β-D-glucose reduces Ag⁺ to Ag⁰ under mild heating (60–80°C), with starch stabilizing nanoparticles via hydroxyl group coordination .
  • Critical parameters : Optimize glucose/AgNO₃ molar ratio (2:1) and pH (8–10) to control particle size (20–50 nm, validated by TEM) .
  • Reproducibility : Microfluidic reactors reduce polydispersity by controlling nucleation rates .

Q. How do researchers resolve metabolic flux discrepancies in β-D-glucose 6-phosphate utilization?

Methodological Answer :

  • Isotopic tracing : ¹³C-labeled glucose with metabolic flux analysis (MFA) quantifies partitioning into glycolysis vs. pentose phosphate pathways .
  • Compartmentalization : Subcellular fractionation (e.g., cytosolic vs. mitochondrial G6P pools) clarifies pathway contributions .
  • Enzyme profiling : Assay glucose-6-phosphate dehydrogenase (G6PDH) activity to identify regulatory nodes .

Q. Why do reported enzymatic oxidation rates of β-D-glucose vary across studies?

Methodological Answer :

  • Cofactor dependency : Glucose oxidase (O₂-dependent, KmK_m = 0.2 mM) vs. dehydrogenases (NAD⁺-dependent, KmK_m = 5 mM) yield divergent kinetics .
  • Source variability : Fungal (Aspergillus) glucose oxidase has higher thermostability than bacterial (Penicillium) isoforms .
  • pH effects : Optimal activity for glucose oxidase occurs at pH 5.5–7.0; deviations alter reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-D-Glucose
Reactant of Route 2
Beta-D-Glucose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.